molecular formula C10H13BrClN B3176434 N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride CAS No. 99359-27-0

N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride

Cat. No.: B3176434
CAS No.: 99359-27-0
M. Wt: 262.57 g/mol
InChI Key: ARULNOSMOTZCND-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a bromine atom attached to the benzyl group and a propenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with allylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the propenylamine moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzylamine hydrochloride
  • 4-Bromobenzyl chloride
  • 4-Bromo-N-methylbenzylamine

Uniqueness

N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride is unique due to the presence of both a bromine atom and a propenylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h2-6,12H,1,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARULNOSMOTZCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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